Ribitol-1-13C

Metabolomics Analytical Chemistry Quantitative Mass Spectrometry

Quantifying endogenous ribitol in complex biological matrices is confounded by the inability to distinguish analyte from background pools. D-Ribitol-1-13C resolves this with site-specific 13C incorporation at the C1 position, delivering a +1 Da mass shift for unambiguous chromatographic co-elution and absolute quantitation. - 99 atom% 13C enrichment at C1 eliminates spectral congestion in NMR studies of CDP-ribitol synthase kinetics and dystroglycan glycosylation. - Resolves positional carbon fate through the non-oxidative pentose phosphate pathway, a capability uniformly labeled ([U-13C5]) tracers cannot provide. - Validated internal standard for diagnosing inborn errors of polyol metabolism in human urine and plasma via validated GC-MS/LC-MS/MS protocols.

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12402685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibitol-1-13C
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m0/s1
InChIKeyHEBKCHPVOIAQTA-FKAWSWNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribitol-1-13C: A Positionally Resolved 13C-Labeled Pentose Alcohol for Metabolic Tracing and Quantitation


D-Ribitol-1-13C (also known as D-Adonitol-1-13C) is a stable isotope-labeled analog of the endogenous pentose alcohol D-ribitol. In this compound, a single 13C atom is site-specifically incorporated at the C1 position of the ribitol carbon skeleton, resulting in a molecular formula of C4[13C]H12O5 and a monoisotopic mass of 153.071823 Da . D-Ribitol itself is a primary metabolite formed by the reduction of ribose and is involved in pentose phosphate pathway flux and glycosylation processes . The 13C label enables precise tracking and quantification of this specific polyol in complex biological matrices, distinguishing it from its unlabeled, uniformly labeled, or differently positioned isotopomers.

Why Unlabeled Ribitol or Alternative 13C-Labeled Ribitol Isotopomers Cannot Substitute for D-Ribitol-1-13C


The selection of a specific isotopomer is not interchangeable due to the unique analytical and biological information each variant provides. Unlabeled ribitol is indistinguishable from endogenous pools, precluding its use as an internal standard for absolute quantitation or as a tracer for pathway elucidation . Uniformly labeled ([U-13C5]) ribitol, while useful for global flux analysis, adds significant mass (+5 Da) and multiple NMR-active nuclei, which can complicate spectral deconvolution and obscure positional metabolic fate when used in conjunction with other 13C tracers . Other positional isomers, such as D-Ribitol-3-13C or D-Ribitol-5-13C, probe different metabolic branch points (e.g., entry into glycolysis vs. pentose phosphate pathway), yielding distinct isotopomer distributions that are critical for resolving specific enzyme activities or pathway fluxes [1]. Substituting any one of these for D-Ribitol-1-13C would fundamentally alter the experimental design, leading to ambiguous or uninterpretable data regarding carbon fate at the primary alcohol terminus.

Quantitative Evidence Supporting the Selection of D-Ribitol-1-13C


Isotopic Enrichment Enables Precise Internal Standard-Based Quantification by GC-MS

For accurate quantification of polar metabolites in biological samples, D-Ribitol-1-13C (as a 13C1-ribitol isotopomer) demonstrates utility as an internal standard, correcting for sample preparation and instrument variability . In a validated GC-MS protocol, the addition of 10 μM 13C1-ribitol allowed for the precise relative quantification of erythritol and sorbitol by normalizing their absolute intensities to that of the internal standard .

Metabolomics Analytical Chemistry Quantitative Mass Spectrometry

High Enrichment (≥99 atom % 13C) Ensures Minimal Spectral Overlap in NMR

The isotopic enrichment of D-Ribitol-1-13C is specified at 99 atom % 13C by commercial suppliers, a critical parameter for NMR-based studies . This high enrichment at a single carbon position ensures a strong, distinct signal in 13C-NMR spectra while minimizing the natural abundance 13C background (1.1%) from the remaining unlabeled C2-C5 carbons. This is in contrast to uniformly labeled [U-13C5] ribitol, which produces a complex multiplet pattern due to 13C-13C coupling that can obscure the analysis of metabolic conversions .

NMR Spectroscopy Metabolic Flux Analysis Isotopic Tracer Studies

Site-Specific Label at C1 Probes Distinct Metabolic Entry Point Relative to C3 or C5 Isomers

The metabolic fate of D-ribitol is initiated by ribitol kinase, which phosphorylates the C5 hydroxyl group, or potentially through other dehydrogenases acting on the C1 position . The C1 label in D-Ribitol-1-13C is therefore strategically positioned to monitor the fate of the primary alcohol terminus during conversion to D-ribulose or D-ribose-5-phosphate, offering a distinct isotopomer distribution compared to labels at the C3 or C5 positions. For example, studies using D-ribose-5-phosphate isomerase-deficient mutants or those investigating the non-oxidative pentose phosphate pathway would generate different labeling patterns in downstream metabolites depending on whether the tracer was D-Ribitol-1-13C or D-Ribitol-3-13C [1].

Pentose Phosphate Pathway Metabolic Engineering Enzyme Mechanism Studies

Validated and Emerging Application Scenarios for D-Ribitol-1-13C


Internal Standard for Absolute Quantification of Polyols in Clinical Metabolomics

D-Ribitol-1-13C is employed as a stable isotope-labeled internal standard for the accurate quantification of ribitol and other polyols (e.g., erythritol, sorbitol) in human biofluids like urine or plasma using GC-MS or LC-MS/MS. The distinct +1 Da mass shift relative to unlabeled ribitol allows for precise chromatographic co-elution and compensation for matrix effects and ionization variability, a technique validated in protocols for diagnosing inborn errors of polyol metabolism .

Position-Specific Tracer for Elucidating Ribitol Catabolism in Yeast Metabolic Engineering

In metabolic engineering of Saccharomyces cerevisiae for enhanced ribitol production from D-glucose, D-Ribitol-1-13C serves as a specific tracer to monitor the fate of the ribitol C1 carbon through the non-oxidative pentose phosphate pathway. Its use enables the quantification of metabolic fluxes and the identification of bottlenecks in the conversion of ribitol to valuable C5 compounds like D-ribose, providing actionable data for strain optimization that a uniformly labeled tracer could not resolve .

NMR Probe for Investigating Ribitol-Phosphate Glycosylation Dynamics

The high 99 atom % 13C enrichment at the C1 position makes D-Ribitol-1-13C a suitable probe for NMR studies aimed at understanding the dynamics of CDP-ribitol synthesis and its subsequent transfer to α-dystroglycan. By tracking the C1 signal, researchers can investigate the enzymatic kinetics of ISPD (CDP-ribitol synthase) and related glycosyltransferases, which are implicated in muscular dystrophy pathologies, without the spectral congestion introduced by uniformly labeled precursors [1].

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